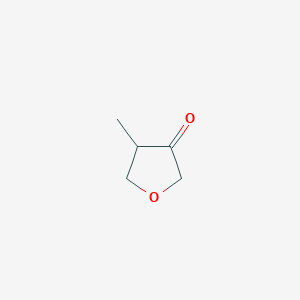

4-Methyloxolan-3-one

Vue d'ensemble

Description

4-Methyloxolan-3-one is an organic compound with the molecular formula C5H8O2. It is a colorless to yellow liquid with a nutty, coffee-like aroma.

Mécanisme D'action

Target of Action

4-Methyltetrahydrofuran-3-one (MTHF) is primarily used as a biofuel and solvent . It is derived from non-edible biomass and can replace diesel fuel . The primary targets of MTHF are diesel engines where it serves as a fuel, and various chemical reactions where it acts as a solvent .

Mode of Action

MTHF interacts with its targets (engines or chemical reactions) by providing energy or facilitating reactions. As a biofuel, it combusts to release energy, powering diesel engines . As a solvent, it dissolves or suspends other substances without causing a chemical change .

Biochemical Pathways

MTHF can be produced through the hydrogenation of furfural using hydrogen sourced from methane . Another pathway involves the hydrogenation of products obtained from carbohydrate fractions of hemicellulose from various feedstocks . The reaction pathway for MTHF production is the hydrogenation of γ-valerolactone (GVL) to produce 1,4-pentanediol (1,4-PDO), followed by the additional hydrogenation of 1,4-PDO to produce MTHF .

Result of Action

The combustion of MTHF in diesel engines results in the release of energy, allowing the engines to perform work . In chemical reactions, MTHF helps to dissolve or suspend reactants, facilitating the progress of the reaction .

Action Environment

The action of MTHF can be influenced by environmental factors such as temperature and pressure. For instance, the combustion efficiency of MTHF as a biofuel can vary with the operating conditions of the engine . Similarly, the effectiveness of MTHF as a solvent can depend on factors like temperature and the nature of the substances being dissolved .

Analyse Biochimique

Cellular Effects

It is known that the compound is harmful if swallowed and can cause skin irritation .

Molecular Mechanism

It is known that the compound contains a total of 15 bonds, including 7 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 ketone (aliphatic), and 1 ether (aliphatic)

Dosage Effects in Animal Models

It is known that the compound is harmful if swallowed .

Metabolic Pathways

It is known that the compound is produced from renewable raw materials by the hydrogenation of products obtained from carbohydrate fractions of hemicellulose from various feedstocks

Méthodes De Préparation

4-Methyloxolan-3-one can be synthesized through several methods:

Hydrogenation of Furfural: This method involves the catalytic hydrogenation of furfural, which is derived from biomass.

Cyclization of Levulinic Acid: Another method involves the cyclization and reduction of levulinic acid to form γ-valerolactone, which is then further reduced to this compound.

Analyse Des Réactions Chimiques

4-Methyloxolan-3-one undergoes various chemical reactions:

Applications De Recherche Scientifique

4-Methyloxolan-3-one has several scientific research applications:

Comparaison Avec Des Composés Similaires

4-Methyloxolan-3-one can be compared with other similar compounds:

Tetrahydrofuran: Unlike tetrahydrofuran, this compound has a methyl group at the 4-position, which affects its chemical reactivity and solubility properties.

γ-Valerolactone: Both compounds are derived from biomass, but this compound has a different ring structure and functional groups, leading to distinct chemical behaviors.

Similar compounds include:

- Tetrahydrofuran

- γ-Valerolactone

- 2-Methyltetrahydrofuran

Activité Biologique

4-Methyloxolan-3-one, a cyclic compound with the molecular formula , has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound is characterized by a five-membered ring structure containing four carbon atoms and one oxygen atom. The presence of a methyl group at the 4-position contributes to its unique chemical properties, influencing its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. The hydroxyl group present in the structure allows for hydrogen bonding, which is crucial for binding to active sites on enzymes. Additionally, the steric effects provided by the methyl group may enhance binding affinity and selectivity towards specific targets, modulating enzymatic activity and cellular responses.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In a study examining various oxolane derivatives, it was found that compounds similar to this compound demonstrated significant antibacterial activity against common pathogens. The mechanism behind this activity is believed to involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Its structural similarity to known anticancer agents raises interest in its potential as a therapeutic compound. Investigations into its effects on cancer cell lines have shown promising results, indicating that it may inhibit cell proliferation and induce apoptosis in certain types of cancer cells .

Case Studies and Research Findings

- Antimicrobial Study : A comparative analysis of various oxolane derivatives, including this compound, revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The study utilized disc diffusion methods to assess antimicrobial efficacy, with results indicating a zone of inhibition comparable to standard antibiotics .

- Anticancer Evaluation : In vitro studies on human breast cancer cell lines demonstrated that this compound reduced cell viability significantly compared to untreated controls. The compound triggered caspase activation, suggesting an apoptotic mechanism .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

4-methyloxolan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4-2-7-3-5(4)6/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMAHWLGPQOVSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89364-27-2 | |

| Record name | 4-methyloxolan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.